

A Structural Comparison of CBP/p300 Inhibitors: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. This document outlines the structural and functional differences among various inhibitor classes, supported by experimental data, detailed protocols, and pathway visualizations.

The paralogous proteins CBP and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Their association with numerous transcription factors and their intrinsic histone acetyltransferase (HAT) activity make them central regulators of gene expression. Dysregulation of CBP/p300 activity is implicated in the progression of various diseases, most notably cancer, making them attractive therapeutic targets.[3]

Structural Overview of CBP/p300

CBP and p300 share a high degree of sequence homology and a conserved multi-domain architecture, which allows them to interact with hundreds of proteins and act as signaling integration hubs.[4][5] Key functional domains include:

- Nuclear Receptor Interaction Domain (NRID): Located at the N-terminus, it mediates interactions with nuclear hormone receptors.
- Cys/His-rich regions (CH1/TAZ1, CH2, CH3/TAZ2): Zinc-finger domains that serve as protein-protein interaction modules.



- Kinase-Inducible Domain Interacting (KIX) Domain: A well-defined domain that binds to numerous transcription factors like CREB and c-Myb.[5]
- Bromodomain (BRD): A highly conserved structural module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the complex to chromatin.[5]
- Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for transferring an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other substrate proteins.[3]

Inhibitors have been developed to target several of these key domains, with the HAT and Bromodomain being the most prominent targets for therapeutic intervention.

Comparative Analysis of CBP/p300 Inhibitors

CBP/p300 inhibitors are primarily classified based on the functional domain they target. This guide focuses on the two most advanced classes: HAT inhibitors and Bromodomain inhibitors, with an additional section on inhibitors targeting protein-protein interactions.

Histone Acetyltransferase (HAT) Domain Inhibitors

HAT inhibitors function by competing with the acetyl-CoA cofactor, thus preventing the acetylation of histone and non-histone substrates.[6] This leads to a global reduction in histone marks like H3K27ac, a hallmark of active enhancers, and subsequent downregulation of key oncogenes.[6]



Inhibitor	Target Domain	CBP IC50 (nM)	p300 IC₅o (nM)	Cellular Potency (H3K27ac EC50)	Selectivity Profile
A-485	НАТ	2.6[1][6][7][8]	9.8[1][6][7][8]	~73 nM (PC- 3 cells)[6]	>1000-fold selective over other HATs; not active against BET bromodomain s.[1][8]
C646	НАТ	400 (Ki)	400 (Ki)	Modest activity in cells.	Highly selective for p300/CBP over other HATs.

A-485 is a potent and selective, acetyl-CoA competitive inhibitor of the p300/CBP HAT domain. [6] Its high selectivity and favorable drug-like properties have made it a valuable tool for probing the function of HAT activity in various cancer models.[1]

Bromodomain (BRD) Inhibitors

These inhibitors target the acetyl-lysine binding pocket of the bromodomain, preventing CBP/p300 from "reading" the epigenetic landscape and being recruited to specific chromatin loci. This disrupts the transcriptional activation of key oncogenes like MYC and the Androgen Receptor (AR).[9]



Inhibitor	Target Domain	CBP Kd/IC₅o (nM)	p300 Kd/IC₅o (nM)	Cellular Potency (Proliferatio n)	Selectivity Profile
GNE-049	Bromodomai n	1.1 (IC50)[2] [9][10][11][12]	2.3 (IC ₅₀)[9] [12]	14 nM (MYC EC ₅₀ , MV4- 11)[9][10]	~3800-fold selective over BRD4(1).[2]
CCS1477	Bromodomai n	1.7 (Kd)[13] [14][15][16]	1.3 (Kd)[13] [14][15][16]	49 nM (GI ₅₀ , VCaP)[14] [15]	~130-fold selective over BRD4.[16]

GNE-049 and CCS1477 are highly potent and selective inhibitors of the CBP/p300 bromodomains.[9][12][13][14][16] CCS1477, in particular, has advanced into clinical trials for the treatment of castration-resistant prostate cancer and hematological malignancies, demonstrating the therapeutic potential of this class of inhibitors.[15]

Inhibitors of Protein-Protein Interactions

A distinct class of inhibitors targets the protein-protein interaction domains of CBP/p300, disrupting their association with specific transcription factors.

Inhibitor	Target Domain/Intera ction	IC50 (µM)	Mechanism of Action	Cellular Effect
ICG-001	CBP/β-catenin (NRID)	3[17]	Binds to CBP, but not p300, disrupting its interaction with β-catenin.[17] [18][19][20]	Induces apoptosis in colon carcinoma cells; promotes differentiation. [18][19]

ICG-001 is unique in its ability to selectively inhibit the CBP/ β -catenin interaction without affecting the p300/ β -catenin interaction.[17][18] This specificity allows for the dissection of the

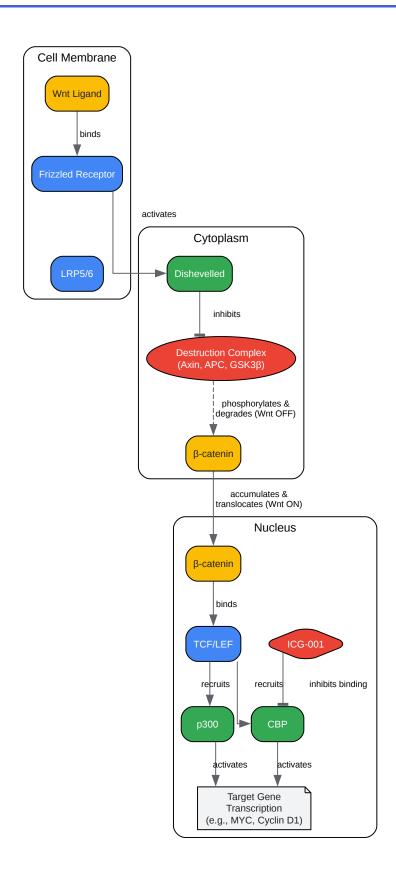


distinct roles of CBP and p300 in Wnt/ β -catenin signaling, where CBP is often associated with proliferation and p300 with differentiation.[21]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams are provided.





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Caption: Wnt/β-catenin signaling pathway involving CBP/p300.





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Caption: General experimental workflow for CBP/p300 inhibitor validation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of CBP/p300 inhibitors.

Protocol 1: In Vitro HAT Activity Assay (TR-FRET)

This assay measures the enzymatic activity of the CBP/p300 HAT domain and is used to determine the IC₅₀ values of inhibitors.

- Reagents and Materials:
 - Recombinant p300/CBP enzyme (catalytic domain).
 - Biotinylated histone H3 or H4 peptide substrate.
 - Acetyl-Coenzyme A (Acetyl-CoA).
 - Europium-labeled anti-acetylated lysine antibody (Donor).
 - Streptavidin-conjugated acceptor fluorophore (e.g., APC).
 - Assay Buffer: 50 mM Tris-HCl pH 8.0, 0.1 mg/mL BSA, 1 mM DTT.
 - 384-well low-volume microplates.
 - TR-FRET compatible plate reader.



• Procedure:

- 1. Prepare serial dilutions of the test inhibitor in DMSO, followed by a dilution in Assay Buffer.
- 2. In a 384-well plate, add 2 μL of the diluted inhibitor or DMSO vehicle control.
- 3. Add 4 μ L of a solution containing the histone peptide substrate and Acetyl-CoA in Assay Buffer.
- 4. Initiate the reaction by adding 4 μL of the p300/CBP enzyme diluted in Assay Buffer.
- 5. Incubate the plate at 30°C for 1 hour.
- Stop the reaction by adding 5 μL of the detection mix containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET detection buffer.
- 7. Incubate for 1 hour at room temperature, protected from light.
- 8. Read the plate on a TR-FRET reader, measuring emission at both the acceptor and donor wavelengths.
- 9. Calculate the TR-FRET ratio and plot the inhibitor concentration versus percent inhibition to determine the IC₅₀ value using a four-parameter logistic fit.

Protocol 2: Cellular Target Engagement (Western Blot for H3K27ac)

This assay determines the cellular potency (EC₅₀) of an inhibitor by measuring the reduction of a specific histone acetylation mark (H3K27ac) in treated cells.

- Reagents and Materials:
 - Cell line of interest (e.g., PC-3 for prostate cancer).
 - Complete cell culture medium.
 - Test inhibitor.



- RIPA Lysis Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels (e.g., 4-20% gradient).
- PVDF membrane.
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Total Histone H3.
- HRP-conjugated anti-rabbit secondary antibody.
- Enhanced Chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.
- Procedure:
 - 1. Seed cells in a 6-well plate and allow them to adhere overnight.
 - 2. Treat cells with a serial dilution of the inhibitor (e.g., 0-10 μ M) for a specified time (e.g., 3-24 hours). Include a DMSO vehicle control.
 - 3. Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - 4. Harvest lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 - 5. Determine protein concentration of the supernatant using a BCA assay.
 - 6. Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
 - 7. Load equal amounts of protein (10-20 μ g) onto an SDS-PAGE gel and perform electrophoresis.
 - 8. Transfer proteins to a PVDF membrane.



- 9. Block the membrane with Blocking Buffer for 1 hour at room temperature.
- 10. Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
- 11. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 12. Wash again and apply ECL substrate.
- 13. Capture the signal using an imaging system.
- 14. Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
- 15. Quantify band intensities. Normalize the H3K27ac signal to the Total H3 signal for each lane. Plot the normalized signal against inhibitor concentration to determine the EC₅₀ value.[22][23][24][25]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that verifies direct binding of an inhibitor to its target protein in a cellular environment, based on ligand-induced thermal stabilization.[26][27][28][29][30]

- Reagents and Materials:
 - Intact cells or cell lysate.
 - Test inhibitor and vehicle control (DMSO).
 - PBS.
 - PCR tubes or 96-well PCR plate.
 - Thermal cycler.
 - Equipment for cell lysis (e.g., freeze-thaw cycles).



- Centrifuge.
- Equipment for protein detection (e.g., Western Blot setup as in Protocol 2).

Procedure:

- 1. Melt Curve Generation: a. Treat intact cells or cell lysate with a fixed, high concentration of the inhibitor or DMSO for 1 hour. b. Aliquot the cell suspension/lysate into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes. d. Lyse the cells (if starting with intact cells) by repeated freeze-thaw cycles. e. Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins. f. Carefully collect the supernatant containing the soluble protein fraction. g. Analyze the amount of soluble CBP/p300 protein remaining in each sample by Western Blot. h. Plot the percentage of soluble protein versus temperature for both inhibitor-treated and control samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and engagement.
- 2. Isothermal Dose-Response Fingerprint (ITDRF): a. Treat cells/lysate with a serial dilution of the inhibitor. b. Heat all samples to a single, fixed temperature (chosen from the melt curve, e.g., the T_m of the DMSO control). c. Process the samples as described in steps 1d-1g. d. Plot the amount of soluble CBP/p300 protein against the inhibitor concentration to determine the potency of target engagement in a cellular context.

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